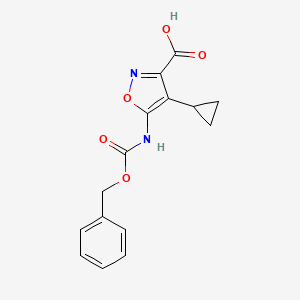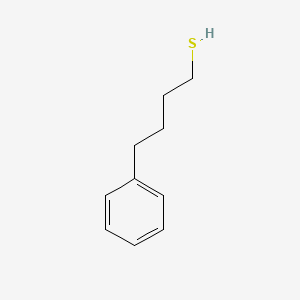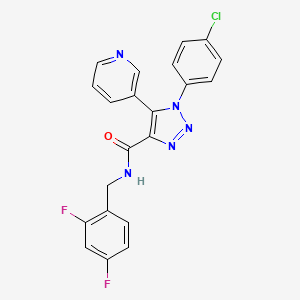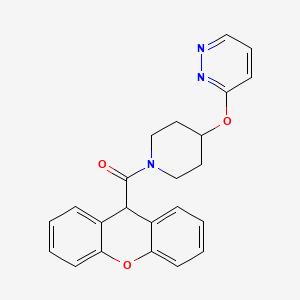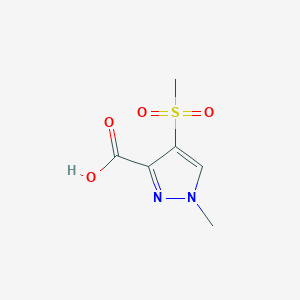
1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid”, has been reported in various studies . For instance, a series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS . The multicomponent approach is used for the synthesis of the pyrazole nucleus by performing one-pot synthesis reaction to get a high yield of the product .Mecanismo De Acción
The mechanism of action of 1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of pro-inflammatory prostaglandins. This compound has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a critical role in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB. This compound has also been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has shown promising antimicrobial activity against a range of pathogenic bacteria, including S. aureus and E. coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound has also been shown to exhibit various biological activities, making it a promising candidate for drug discovery and development. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to dissolve and work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on 1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown promising biological activities and has the potential to be developed into a therapeutic agent for a range of diseases.
Métodos De Síntesis
1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid can be synthesized through a multistep reaction process. The first step involves the condensation of 4,4-dimethyl-2,5-dioxoimidazolidine with methyl hydrazinecarboxylate to form 1-methyl-4-methylsulfonylpyrazole-5-carboxylic acid. The second step involves the decarboxylation of the intermediate product using trifluoroacetic acid to obtain this compound.
Aplicaciones Científicas De Investigación
1-Methyl-4-methylsulfonylpyrazole-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation. This compound has also been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has shown promising antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-methyl-4-methylsulfonylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-3-4(13(2,11)12)5(7-8)6(9)10/h3H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAJVKHMNAFAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine](/img/structure/B2791618.png)


![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)


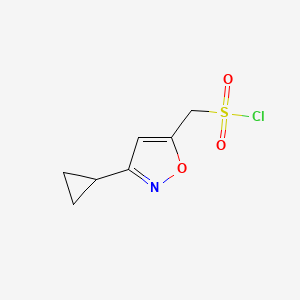
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)
